molecular formula C16H23N3O B2753413 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034381-63-8

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2753413
CAS No.: 2034381-63-8
M. Wt: 273.38
InChI Key: ZQRRVKQMHSPVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H23N3O and its molecular weight is 273.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibition of Nitric Oxide Synthase

Research indicates that derivatives of 4-methylaminopyridine, including those with elaborate N-substitution such as 4-piperidine carbamate or amide, result in potent and selective inducible nitric oxide synthase (iNOS) inhibitors. The modification allows the pyridine ring to interact differently, conferring selectivity towards iNOS, which is crucial for understanding and potentially treating conditions associated with nitric oxide (NO) overproduction (Connolly et al., 2004).

2. PET Tracer Development for Neuropsychiatric Disorders

A derivative of this compound, involving fluoropyridin-2-yl and piperazin-1-yl ethyl carboxamides, has been identified as a reversible, selective, and high-affinity antagonist for 5-HT1A receptors with potential as a PET radioligand. This development is promising for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, indicating its utility in brain imaging and diagnosis (García et al., 2014).

3. CGRP Receptor Antagonism

The compound has been explored as part of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting a convergent, stereoselective, and economical synthesis approach for CGRP receptor inhibition. This is significant for developing treatments against migraines and possibly other CGRP-related disorders (Cann et al., 2012).

4. Anti-acetylcholinesterase Activity

The compound's derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Specific substitutions have led to substantial increases in activity, making them potent inhibitors. This has implications for treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

5. Imaging of Microglia and Neuroinflammation

A specific derivative has been identified as a PET radiotracer for the CSF1R, a microglia-specific marker. This development allows noninvasive imaging of reactive microglia and their contribution to neuroinflammation, with applications in studying a range of neuropsychiatric disorders including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-12-10-15(4-7-17-12)19-8-5-13(6-9-19)11-18-16(20)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRRVKQMHSPVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.